molecular formula C21H14BrFN4OS2 B3013511 1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189484-93-2

1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B3013511
CAS RN: 1189484-93-2
M. Wt: 501.39
InChI Key: HEQUIOQOIDFWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a derivative of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, which is a class of compounds known for their potential biological activities. The structure suggests the presence of multiple heterocyclic rings, which are often associated with a wide range of pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from heterocyclic precursors. For instance, derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one were synthesized through reactions involving 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides or hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization . Similarly, the synthesis of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones involved heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with isothiocyanates, displacement with hydrazine, and cyclocondensation with orthoesters .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of fused heterocyclic rings. The crystal structure of a related compound, 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, revealed that the fused rings are nearly coplanar, which could be indicative of the planarity in the compound of interest as well. The crystal packing is stabilized by weak intermolecular hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including the thioether and the halogenated benzyl groups. These sites can undergo further chemical transformations, such as nucleophilic substitutions or coupling reactions, which can be utilized to synthesize a variety of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their heterocyclic and aromatic nature. These properties include solubility in organic solvents, melting points, and stability under various conditions. The presence of halogen atoms may also affect the lipophilicity of the compound, which is an important factor in drug design .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : The compound 1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one belongs to a broader class of chemicals that includes various synthesized derivatives. These derivatives are often prepared through heterocyclization and nucleophilic displacement, followed by cyclocondensation with orthoesters (Davoodnia et al., 2008).

Biological Activities

  • Antimicrobial Activities : Compounds in the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin class have been investigated for their antimicrobial properties. Some derivatives display significant antimicrobial activity against various bacterial and fungal species (Hossain & Bhuiyan, 2009).

  • Anticonvulsant and Antidepressant Properties : Derivatives of this compound class, such as pyrido[2,3-d]pyrimidine derivatives, have been evaluated for potential anticonvulsant and antidepressant activities. Some derivatives demonstrated significant efficacy in pharmacological tests, surpassing reference drugs in certain aspects (Zhang et al., 2016).

  • Potential as Adenosine A2 Receptor Antagonists : Derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin have been synthesized and evaluated for their interaction with adenosine A2 and A1 receptors. Certain derivatives exhibited significant activity, indicating potential for medical applications (Gatta et al., 1993).

Potential Antitumor Activity

  • Antitumor Properties : Some isomers of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin have shown strong antiproliferative activity against human tumor cell lines. These derivatives are of interest in cancer research for their potential as antitumor agents (Lauria et al., 2013).

properties

IUPAC Name

12-[(3-bromophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN4OS2/c22-15-3-1-2-14(10-15)12-30-21-25-24-20-26(11-13-4-6-16(23)7-5-13)19(28)18-17(27(20)21)8-9-29-18/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQUIOQOIDFWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.